N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide
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Overview
Description
N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide is a compound that belongs to the class of ynamides. Ynamides are functionalized acetylenes that combine the diverse reactivity of a carbon-carbon triple bond with the amino function, making them highly valuable in organic synthesis . This compound is particularly interesting due to its unique structure, which includes a pyridine ring and an alkyne group, providing it with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide can be achieved through various methods. One common approach involves the reaction of N-methyl-N-(1-pyridin-3-ylethyl)amine with but-2-ynoic acid or its derivatives under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the alkyne .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide exerts its effects involves its interaction with molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-pyridin-2-ylethyl)but-2-ynamide
- N-Methyl-N-(1-pyridin-4-ylethyl)but-2-ynamide
- N-Methyl-N-(1-pyridin-3-ylmethyl)but-2-ynamide
Uniqueness
N-Methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. The specific arrangement of the functional groups in this compound provides it with distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-6-12(15)14(3)10(2)11-7-5-8-13-9-11/h5,7-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKOYPAXYFOISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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